molecular formula C28H36O7 B10754240 methyl 2-[(1R,5R,6R,13S,14S,16S)-6-(furan-3-yl)-14-hydroxy-8-methoxy-1,5,15,15-tetramethyl-17-oxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadeca-8,10-dien-16-yl]acetate

methyl 2-[(1R,5R,6R,13S,14S,16S)-6-(furan-3-yl)-14-hydroxy-8-methoxy-1,5,15,15-tetramethyl-17-oxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadeca-8,10-dien-16-yl]acetate

Cat. No.: B10754240
M. Wt: 484.6 g/mol
InChI Key: WJHQHAFOOMOTBJ-MSHADUKESA-N
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Description

3-DEOXO-3beta-HYDROXYMEXICANOLIDE 16-ENOL ETHER is a complex organic compound with the molecular formula C28H36O7. It is known for its unique structure, which includes multiple rings and functional groups, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-DEOXO-3beta-HYDROXYMEXICANOLIDE 16-ENOL ETHER involves multiple steps, including the formation of its core structure and the introduction of specific functional groups. The process typically starts with the preparation of a suitable precursor, followed by a series of reactions such as cyclization, oxidation, and esterification. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to achieve the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-DEOXO-3beta-HYDROXYMEXICANOLIDE 16-ENOL ETHER undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

3-DEOXO-3beta-HYDROXYMEXICANOLIDE 16-ENOL ETHER has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-DEOXO-3beta-HYDROXYMEXICANOLIDE 16-ENOL ETHER involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • Cedrelone
  • Deoxysappanone B 7,4’-dimethyl ether
  • Tanshinone IIA
  • Baicalein

Comparison: 3-DEOXO-3beta-HYDROXYMEXICANOLIDE 16-ENOL ETHER is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C28H36O7

Molecular Weight

484.6 g/mol

IUPAC Name

methyl 2-[(1R,5R,6R,13S,14S,16S)-6-(furan-3-yl)-14-hydroxy-8-methoxy-1,5,15,15-tetramethyl-17-oxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadeca-8,10-dien-16-yl]acetate

InChI

InChI=1S/C28H36O7/c1-26(2)20(13-21(29)32-5)28(4)18-7-9-27(3)19(16(18)11-17(23(26)30)24(28)31)12-22(33-6)35-25(27)15-8-10-34-14-15/h8,10,12,14,17-18,20,23,25,30H,7,9,11,13H2,1-6H3/t17-,18?,20-,23-,25-,27+,28+/m0/s1

InChI Key

WJHQHAFOOMOTBJ-MSHADUKESA-N

Isomeric SMILES

C[C@@]12CCC3C(=C1C=C(O[C@H]2C4=COC=C4)OC)C[C@H]5[C@@H](C([C@@H]([C@@]3(C5=O)C)CC(=O)OC)(C)C)O

Canonical SMILES

CC1(C(C2(C3CCC4(C(OC(=CC4=C3CC(C1O)C2=O)OC)C5=COC=C5)C)C)CC(=O)OC)C

Origin of Product

United States

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